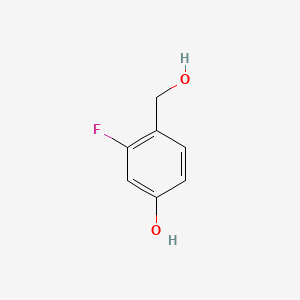

3-Fluoro-4-(hydroxymethyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBHZARBEOBOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Fluoro 4 Hydroxymethyl Phenol and Its Derivatives

Convergent and Divergent Synthesis Strategies Employing 3-Fluoro-4-(hydroxymethyl)phenol as a Precursor

This compound serves as a key starting material in both convergent and divergent synthetic strategies, allowing for the efficient construction of complex molecular architectures.

In convergent synthesis , pre-synthesized fragments of a target molecule are coupled with this compound. For instance, the phenolic hydroxyl or the benzylic alcohol can act as a nucleophile or be converted into an electrophilic site for coupling with other molecular fragments. This approach is particularly advantageous for the synthesis of complex molecules like bisphenols, where two phenolic units are linked. For example, the reaction of this compound with a suitable ketone, such as hexafluoroacetone, can yield fluorinated bisphenol analogues.

Divergent synthesis , on the other hand, involves the elaboration of the this compound core to generate a library of related compounds. The differential reactivity of the phenolic and benzylic hydroxyl groups allows for selective functionalization, leading to a diverse array of derivatives. This strategy is highly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Reductive Methodologies for Hydroxymethyl Group Installation

The introduction of the hydroxymethyl group onto the 2-fluoro-4-hydroxyphenyl scaffold is a critical step in the synthesis of the title compound. A common and effective method involves the reduction of a corresponding carboxylic acid or aldehyde.

A typical laboratory-scale synthesis starts with 2-fluoro-4-hydroxybenzoic acid. The carboxylic acid is often first converted to its methyl ester to facilitate reduction. Subsequent treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), efficiently reduces the ester to the desired hydroxymethyl group, affording this compound.

| Precursor | Reducing Agent | Product |

| 2-Fluoro-4-hydroxybenzoic acid methyl ester | Lithium aluminum hydride (LiAlH₄) | This compound |

| 2-Fluoro-4-hydroxybenzaldehyde | Sodium borohydride (B1222165) (NaBH₄) | This compound |

It is crucial to control the reaction conditions to prevent over-reduction or side reactions involving the phenolic hydroxyl group. Alternative, milder reducing agents like sodium borohydride (NaBH₄) can be employed for the reduction of the corresponding aldehyde, 2-fluoro-4-hydroxybenzaldehyde, which can be synthesized from 3-fluorophenol (B1196323) through a formylation reaction.

Fluorination Strategies in the Context of Phenolic Compounds

The introduction of the fluorine atom onto the phenolic ring can be achieved through various fluorination strategies, often performed at an earlier stage of the synthesis. Both electrophilic and nucleophilic fluorination methods are employed, depending on the nature of the substrate and the desired regioselectivity.

Electrophilic fluorination often utilizes reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce fluorine onto an electron-rich aromatic ring. The directing effect of the hydroxyl group in a phenol (B47542) derivative can be exploited to achieve the desired regiochemistry.

Nucleophilic fluorination , including deoxyfluorination of phenols, presents another powerful approach. acs.orgnih.govnih.gov This can involve the conversion of a hydroxyl group into a good leaving group, followed by displacement with a fluoride (B91410) source. acs.orgnih.govnih.gov For instance, methods like the Balz-Schiemann reaction on an appropriate aniline (B41778) precursor or more modern transition-metal-catalyzed fluorinations can be utilized. nih.gov Late-stage fluorination techniques are also gaining prominence, allowing for the introduction of fluorine at a later step in the synthetic sequence, which is particularly useful in the preparation of complex molecules and for the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.govacs.orgrsc.orgrsc.org

Multi-step Reaction Sequences for Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal starting point for multi-step syntheses of complex, biologically active molecules. researchgate.netnih.gov Protecting group strategies are often essential to selectively manipulate the two hydroxyl groups. wikipedia.org For example, the more acidic phenolic hydroxyl can be selectively protected, allowing for transformations at the less reactive benzylic alcohol.

A hypothetical multi-step synthesis could involve:

Selective protection of the phenolic hydroxyl group, for example, as a benzyl (B1604629) ether.

Modification of the hydroxymethyl group , such as oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution.

Carbon-carbon bond formation at the aromatic ring or at the benzylic position to build up the molecular skeleton.

Deprotection of the phenolic hydroxyl group to unveil the final product.

Such sequences enable the construction of a wide range of complex structures, including pharmaceutical intermediates and other high-value chemical entities. researchgate.netnih.gov

Functional Group Interconversions and Derivatization Approaches

The presence of two distinct hydroxyl groups in this compound allows for a rich variety of functional group interconversions and derivatizations.

Transformation of the Hydroxyl Group in this compound

The benzylic hydroxyl group can undergo a range of transformations. It can be:

Oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to a carboxylic acid with stronger oxidants such as potassium permanganate (B83412) (KMnO₄).

Converted to a leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

Undergo etherification through reactions like the Williamson ether synthesis. jk-sci.comwikipedia.orgmasterorganicchemistry.com

Be esterified with carboxylic acids or their derivatives. The Mitsunobu reaction is a particularly useful method for this transformation, proceeding under mild conditions. beilstein-journals.orgorganic-chemistry.orgresearchgate.netnottingham.ac.ukchem-station.com

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Oxidation (mild) | MnO₂ | Aldehyde |

| Oxidation (strong) | KMnO₄ | Carboxylic Acid |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Carboxylic acid, DEAD, PPh₃ (Mitsunobu) | Ester |

Modifications at the Phenolic Hydroxyl Position

The phenolic hydroxyl group, being more acidic than the benzylic alcohol, can be selectively deprotonated and functionalized. Common modifications include:

O-alkylation: The Williamson ether synthesis is a classic method for forming aryl ethers from phenols. jk-sci.comwikipedia.orgmasterorganicchemistry.com The phenol is first treated with a base like sodium hydroxide (B78521) or potassium carbonate to form the phenoxide, which then reacts with an alkyl halide. jk-sci.comwikipedia.orgmasterorganicchemistry.com

O-acylation: Phenolic esters can be readily prepared by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

The chemoselectivity between the two hydroxyl groups is a key consideration in the derivatization of this compound. The higher acidity of the phenolic proton generally allows for its selective deprotonation and subsequent reaction under basic conditions. Conversely, reactions that are more favorable for primary alcohols, such as certain enzymatic transformations or specific catalytic oxidations, can be directed towards the hydroxymethyl group. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methodologies is a central goal of modern chemistry, driven by the need to minimize the environmental impact of chemical manufacturing. For a valuable compound such as this compound, the application of green chemistry principles to its synthesis is of significant interest. This section explores potential sustainable routes, focusing on the use of greener reagents, alternative solvents, and innovative catalytic systems that could be applied to its production.

Current synthetic approaches to fluorinated and hydroxymethylated phenols often rely on traditional methods that may involve hazardous reagents, stoichiometric amounts of promoters, and volatile organic solvents. In contrast, a green chemistry approach would aim to improve efficiency and reduce waste and toxicity. Key areas for developing sustainable synthetic routes to this compound include the strategic introduction of the fluoro and hydroxymethyl groups using more benign methodologies.

One potential green strategy involves the selective hydroxymethylation of 3-fluorophenol. Traditional hydroxymethylation reactions often utilize formaldehyde (B43269) under basic conditions, which can lead to the formation of polymeric byproducts and involve challenging purification procedures. A greener alternative could employ catalysts to enhance selectivity and allow for milder reaction conditions. For instance, the use of solid acid or base catalysts could facilitate easier separation and recycling, minimizing waste.

Another avenue for a sustainable synthesis is the exploration of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can reduce the need for protecting groups and hazardous reagents. A hypothetical biocatalytic route could involve the enzymatic hydroxymethylation of 3-fluorophenol using a specific hydroxymethyltransferase. While specific enzymes for this transformation may not be readily available, the field of enzyme engineering is rapidly advancing, opening possibilities for developing bespoke biocatalysts for such specific applications.

The choice of solvent is another critical aspect of a green synthetic process. Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental footprint of the synthesis. For example, performing the hydroxymethylation step in a water-based system or using a recyclable solvent like propylene (B89431) carbonate could offer substantial environmental benefits.

Furthermore, the development of synthetic routes that utilize safer fluorinating agents is an important consideration. While elemental fluorine is highly reactive and hazardous, alternative fluorinating reagents with better safety profiles are continually being developed. A sustainable synthesis of this compound might involve a late-stage fluorination of a hydroxymethylated precursor using a milder and more selective fluorinating agent.

To illustrate the potential for greener synthesis, the following table outlines a hypothetical comparison between a traditional and a green synthetic approach for a key transformation in the synthesis of this compound, such as the hydroxymethylation of 3-fluorophenol.

| Parameter | Traditional Approach | Potential Green Approach |

|---|---|---|

| Reagents | Formaldehyde, Strong Base (e.g., NaOH) | Enzymatic Catalyst (e.g., Hydroxymethyltransferase), Formaldehyde |

| Solvent | Volatile Organic Solvent (e.g., Dichloromethane) | Aqueous Buffer or Green Solvent (e.g., Propylene Carbonate) |

| Reaction Conditions | Elevated Temperatures | Mild Temperatures (e.g., Room Temperature) |

| Byproducts | Polymeric materials, Salt waste | Minimal byproducts, biodegradable waste |

| Workup | Solvent extraction, Chromatography | Direct product isolation, Catalyst recovery and reuse |

While a fully developed and optimized green synthetic route for this compound has not been extensively reported in the literature, the principles of green chemistry provide a clear framework for future research and development. By focusing on catalyst innovation, solvent substitution, and the use of biocatalysis, it is feasible to design more sustainable and environmentally responsible methods for the synthesis of this important chemical compound.

Elucidating Structure Activity Relationships Sar Involving 3 Fluoro 4 Hydroxymethyl Phenol Moieties

Impact of Fluoro Substitution on Molecular Interactions and Biological Recognition

The introduction of a fluorine atom into the 3-position of the 4-(hydroxymethyl)phenol scaffold has a multifaceted impact on the molecule's properties and its interactions with biological targets. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. However, its electronic effects are profound and can significantly alter the physicochemical properties of the parent molecule.

One of the key effects of fluorine substitution is the modulation of acidity (pKa) of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine can increase the acidity of the phenol (B47542), which in turn can influence its ionization state at physiological pH. This can have a direct impact on the strength of hydrogen bonds it forms with amino acid residues in a protein's active site.

Furthermore, the C-F bond is highly polarized and can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with the target protein. Fluorine can also act as a weak hydrogen bond acceptor. These interactions, although individually weak, can collectively contribute to enhanced binding affinity and selectivity.

Another critical aspect is the influence of fluorine on the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing a fluorine atom at a metabolically labile position, the rate of oxidative metabolism can be significantly reduced, leading to an extended biological half-life of the compound.

The substitution of hydrogen with fluorine also increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a crucial consideration in the design of drugs targeting the central nervous system.

Table 1: Physicochemical Properties Influenced by Fluoro Substitution

| Property | Effect of Fluorine Substitution | Rationale |

| Acidity (pKa) | Increases | Strong electron-withdrawing inductive effect |

| Binding Affinity | Can increase | Participation in electrostatic interactions and hydrogen bonding |

| Metabolic Stability | Increases | High strength of the C-F bond resists enzymatic cleavage |

| Lipophilicity | Increases | Enhances membrane permeability |

Role of the Hydroxymethyl Moiety in Ligand-Target Binding

The hydroxymethyl group at the 4-position of the phenol ring plays a pivotal role in establishing specific interactions with biological targets, primarily through its ability to form hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form strong and directional interactions with polar residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in a protein's binding pocket.

In addition to direct hydrogen bonding, the hydroxymethyl group can also influence the solubility of the compound. The polar nature of the hydroxyl group can improve aqueous solubility, which is often a desirable property for drug candidates.

The hydroxymethyl moiety can also serve as a point for further chemical modification. It can be derivatized to introduce other functional groups, allowing for the exploration of additional binding interactions and the fine-tuning of the compound's pharmacokinetic properties. This makes the 3-fluoro-4-(hydroxymethyl)phenol scaffold a versatile platform for lead optimization.

Positional Isomerism and Stereochemical Considerations in Derivatives of this compound

The relative positions of the fluoro and hydroxymethyl groups on the phenol ring are critical determinants of biological activity. Positional isomers, where these substituents are placed at different locations on the aromatic ring, can exhibit vastly different pharmacological profiles. For instance, moving the fluorine atom from the 3-position to the 2-position would alter the electronic environment of the phenolic hydroxyl group differently, affecting its pKa and hydrogen bonding capabilities. Similarly, the position of the hydroxymethyl group influences the geometry of its interactions with the target.

When developing derivatives of the this compound scaffold, the introduction of new chiral centers necessitates careful consideration of stereochemistry. Enantiomers, which are non-superimposable mirror images, can have distinct biological activities. One enantiomer may bind to the target receptor with high affinity, while the other may be inactive or even produce off-target effects. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are often essential steps in the drug discovery process.

The conformation of the molecule, which is influenced by the steric and electronic properties of its substituents, also plays a crucial role in biological recognition. The presence of the fluorine atom and other modifications can restrict the rotational freedom of certain bonds, leading to a preferred conformation that may be more or less favorable for binding to the target.

Rational Design and Lead Optimization Based on this compound Scaffold

The this compound scaffold provides a robust starting point for the rational design and optimization of new drug candidates. Based on an understanding of the SAR, medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties.

Lead optimization strategies may involve:

Modification of the Hydroxymethyl Group: Conversion of the alcohol to an ether, ester, or other functional groups to probe for additional binding interactions or to modulate properties like lipophilicity and metabolic stability.

Substitution on the Aromatic Ring: Introduction of additional substituents on the phenol ring to enhance binding affinity or to block metabolic pathways. The choice of substituent is guided by the electronic and steric requirements of the target's active site.

Bioisosteric Replacement: Replacing the phenolic hydroxyl group or the hydroxymethyl group with other functional groups that have similar physicochemical properties but may offer advantages in terms of metabolic stability or synthetic accessibility. For example, a hydroxamic acid or a sulfonamide could be considered as a bioisostere for the phenol.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can help to predict how different modifications will affect binding affinity and to prioritize the synthesis of the most promising compounds.

Advanced Applications in Medicinal Chemistry and Drug Discovery Platforms

Development of Enzyme Inhibitors Incorporating 3-Fluoro-4-(hydroxymethyl)phenol

The distinct electronic properties conferred by the fluorine atom, combined with the reactive hydroxymethyl and phenolic hydroxyl groups, make this compound a versatile scaffold for designing enzyme inhibitors.

In the field of oncology, particularly in the treatment of hormone-dependent breast cancer, the inhibition of estrogen biosynthesis is a key therapeutic strategy. nih.gov Aromatase and steroid sulfatase (STS) are two enzymes crucial for the local production of estrogens. Dual aromatase-sulfatase inhibitors (DASIs) offer a promising approach by simultaneously targeting both enzymes.

Research into first-generation DASIs has utilized ortho-halogenated derivatives, including those synthesized from this compound. nih.gov Structure-activity relationship (SAR) studies have explored various modifications to the core structure of these inhibitors. These modifications include altering the position of the halogen atom, introducing additional halogens, and replacing the methylene (B1212753) linker with a difluoromethylene group. nih.gov

In one study, this compound was used as a starting material in a multi-step synthesis to produce a novel DASI. nih.gov The synthesis involved the protection of the phenolic hydroxyl group, conversion of the benzyl (B1604629) alcohol to a benzyl bromide, and subsequent alkylation of a triazole derivative. nih.gov The resulting compound demonstrated the potential of this scaffold in generating potent dual inhibitors. The most potent DASI identified in this series was an imidazole (B134444) derivative with IC₅₀ values of 0.2 nM for aromatase and 2.5 nM for steroid sulfatase in a JEG-3 cell assay. nih.gov

Table 1: Synthetic Steps for a DASI Incorporating a Fluorinated Phenol (B47542) Moiety nih.gov

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Fluorination | Deoxo-Fluor® |

| 2 | TIPS-protection | TIPS-Cl, Imidazole, DMF |

| 3 | Ester Reduction | Lithium borohydride (B1222165) |

| 4 | Bromination | Phosphorus tribromide, Dichloromethane |

| 5 | Alkylation | Sodium hydride, Imidazole derivative |

| 6 | Deprotection | TBAF, THF |

| 7 | Sulfamoylation | Sulfamoyl chloride, Sodium hydride |

Kinesin spindle protein (KSP) is a motor protein essential for the formation of a bipolar mitotic spindle, making it an attractive target for cancer therapy. nih.govnih.gov The inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

Derivatives of this compound have been instrumental in the development of potent KSP inhibitors. For instance, the discovery of MK-0731, a C2-hydroxymethyl dihydropyrrole KSP inhibitor, highlighted the importance of strategic fluorination. nih.govacs.orgresearchgate.net While an initial lead compound showed promise, it was susceptible to cellular efflux by P-glycoprotein (Pgp). nih.govresearchgate.net The introduction of a fluorine atom, specifically through the synthesis of an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea (B33335), helped to modulate the basicity of the piperidine (B6355638) nitrogen and reduce Pgp efflux. nih.gov This modification ultimately led to a compound with an optimized in vitro and metabolic profile that was advanced to clinical trials. nih.govresearchgate.net

The crystal structure of KSP in complex with an inhibitor has provided insights into the binding interactions, where specific structural motifs contribute to the inhibitor's potency and selectivity. rcsb.org The design of such inhibitors often involves careful consideration of the molecule's conformation and its interactions with key residues in the allosteric binding pocket of the protein. nih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. tandfonline.commdpi.comjst.go.jp Its over-activity can lead to hyperpigmentation disorders. Consequently, the development of tyrosinase inhibitors is of great interest in both the cosmetic and pharmaceutical industries.

Research has shown that the incorporation of a 4-fluorobenzyl moiety can be effective for interaction with the catalytic site of tyrosinase. nih.govresearchgate.net Further studies on indole (B1671886) derivatives have confirmed the positive influence of a 4-fluorophenyl substituent at the N-1 position of the indole nucleus for tyrosinase inhibition. tandfonline.comtandfonline.com The nature of the substituent at the C-3 position of the indole scaffold also plays a key role in the inhibitory activity. tandfonline.comtandfonline.com Kinetic analyses have revealed that some of these indole derivatives act as mixed-type inhibitors of tyrosinase. tandfonline.com

While direct studies involving this compound in tyrosinase inhibition are not extensively documented, the established importance of the fluorophenyl moiety suggests its potential as a building block in the design of novel tyrosinase inhibitors. The ability of the phenolic hydroxyl group to coordinate with the copper ions in the enzyme's active site could be a valuable feature to exploit in future inhibitor design.

Table 2: Inhibitory Activity of Selected Fluorinated Compounds against Tyrosinase tandfonline.com

| Compound | Substituent at N-1 of Indole | IC₅₀ (µM) |

|---|---|---|

| CHI 1043 | 4-Fluorobenzyl | 312 |

| Derivative 4 | 4-Fluorobenzyl | 224 |

| Derivative 7 | - | 372 |

Exploitation as a Key Building Block for Bioactive Compounds

The chemical reactivity of this compound, stemming from its hydroxyl and hydroxymethyl groups, makes it a versatile starting material for the synthesis of more complex bioactive molecules. nih.govmdpi.com Its utility has been demonstrated in the preparation of various heterocyclic and polycyclic compounds.

The synthesis of KSP inhibitors, for example, showcases its role as a key intermediate. nih.govresearchgate.net The strategic placement of the fluoro and hydroxymethyl groups on the phenol ring allows for sequential chemical modifications to build up the final complex structure of the inhibitor. Similarly, in the synthesis of DASIs, this compound serves as a foundational scaffold onto which other essential pharmacophoric elements are added. nih.govnih.gov

Furthermore, the principles of bioisosterism, where a fluorine atom can replace a hydrogen atom to modulate biological activity, are well-applied when using this building block. nih.govacs.org This substitution can influence factors such as metabolic stability and binding affinity, which are critical for the development of effective drug candidates. nih.gov

Metal Complexation and Coordination Chemistry in Bioactive Design

The phenolic hydroxyl group of this compound and its derivatives can act as a ligand for metal ions, opening up possibilities in the design of bioactive metal complexes. ijcce.ac.irresearchgate.net Metal complexes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ijcce.ac.irresearchgate.net

The coordination of a bioactive organic molecule to a metal center can significantly alter its properties. For instance, the formation of a platinum(II) complex with a phenolic ligand and nicotinamide (B372718) has been shown to exhibit moderate cytotoxicity against cancer cell lines and effective antioxidant activity. ijcce.ac.ir The geometry and electronic properties of the resulting metal complex are crucial for its biological function.

In Depth Biochemical and Cellular Research on 3 Fluoro 4 Hydroxymethyl Phenol Derivatives

Investigation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms underlying the biological activity of 3-Fluoro-4-(hydroxymethyl)phenol derivatives are multifaceted, stemming from their specific structural features. The phenol (B47542) group can participate in hydrogen bonding with the active sites of various enzymes, potentially leading to their inhibition. Furthermore, the presence of a fluorine atom can enhance the compound's lipophilicity, which may facilitate its passage through cellular membranes. These molecular interactions can disrupt essential cellular processes.

Derivatives of this compound have been explored as building blocks in the design of more complex molecules with specific biological targets. For instance, they have been incorporated into kinase inhibitors, where the hydroxymethyl group can aid in the functionalization of other parts of the molecule, such as a piperidine (B6355638) ring.

Cellular Response Studies (e.g., Cytotoxicity, Gene Expression Modulation)

The cellular responses to this compound derivatives have been a key area of research, with a focus on their cytotoxic effects and ability to modulate gene expression.

Cytotoxicity:

Studies have demonstrated that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, some BF2 adducts with a 3-fluoro-4-methoxyphenyl group have shown notable cytotoxic effects. mdpi.com The inhibitory potential of these compounds can be influenced by structural modifications. For instance, the protection of the hydroxyl group in some derivatives has been shown to enhance the anticancer effect on more aggressive cancer cell lines. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have provided insights into the factors governing their cytotoxicity. For electron-attracting phenols, hydrophobicity is a critical determinant of their cytotoxic activity in cell lines like L1210. acs.org In contrast, for electron-releasing phenols, electronic and steric factors appear to play a more dominant role in their cytotoxicity. acs.org

Interactive Data Table: Cytotoxicity of Phenolic Compounds

| Compound Type | Cell Line | Key Determinants of Cytotoxicity |

| Electron-Attracting Phenols | L1210 | Hydrophobicity (log P) |

| Electron-Releasing Phenols | L1210 | Electronic (σ+) and Steric (B5) Parameters |

Data derived from QSAR studies on substituted phenols.

Gene Expression Modulation:

Research into related compounds has shown that they can induce the expression of genes involved in cellular stress responses and autophagy. For example, a novel quinolin-8-yl-nicotinamide, identified through a cytotoxicity-based screen, was found to significantly increase the expression of genes like HSPA5, DDIT3, TRIB3, and ATF3, which are indicative of the activation of the stress response pathway. nih.gov Furthermore, the same compound led to an upregulation of genes associated with autophagy, including WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.gov While this research was not directly on this compound, it highlights a potential mechanism of action for structurally related compounds.

Interactions with Biological Macromolecules and Enzymes

The interaction of this compound derivatives with biological macromolecules, particularly enzymes, is a crucial aspect of their mechanism of action. The structural features of these compounds allow for various types of interactions.

Boronic acid derivatives, which can be synthesized from related amine precursors, are known to form reversible covalent bonds with nucleophilic amino acid residues in enzymes. mdpi.com This class of compounds has been investigated for a range of therapeutic applications due to their ability to interact with and inhibit enzymes. mdpi.com

Furthermore, derivatives of this compound have been investigated as inhibitors of cytochrome P450 enzymes.

Metabolic Pathways and Biotransformation

The metabolism of this compound and its derivatives involves several potential biotransformation pathways. The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative. It is also conceivable that the phenol ring could be reduced to a cyclohexanol (B46403) derivative under certain metabolic conditions.

The presence of a fluorine atom on the aromatic ring can influence metabolic fate. While fluorine is often introduced to block metabolic oxidation at a specific position, oxidative defluorination can still occur, leading to the formation of phenol-like metabolites and the release of fluoride (B91410). acs.org This process can sometimes result in the formation of reactive metabolites. acs.org

In some instances, the biotransformation of fluorinated compounds can lead to the formation of toxic metabolites. For example, CYP-mediated hydroxylation at fluorinated aliphatic carbons can release fluoride. acs.org Early identification of metabolites is therefore crucial in the development of fluorinated compounds. acs.org

Studies on related phenolic compounds in organisms like the yeast Trichosporon cutaneum have shown that they can be metabolized via the β-ketoadipate pathway. asm.org This involves initial hydroxylation and subsequent ring cleavage. While not directly demonstrated for this compound, it represents a plausible metabolic route for phenolic compounds in certain biological systems.

Additionally, active metabolites can be formed in vivo through processes like oxidation or dealkylation of the parent compound. google.com For instance, a methyl group on a related compound could be metabolized to a hydroxymethyl group. google.com

Computational and Theoretical Investigations of 3 Fluoro 4 Hydroxymethyl Phenol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the equilibrium geometry and electronic characteristics of 3-Fluoro-4-(hydroxymethyl)phenol.

Research Findings: Studies on analogous compounds, such as 3-Fluoro-4-Hydroxybenzaldehyde, provide a framework for the types of analyses that can be applied. For these related molecules, geometry optimization and frequency calculations are often performed at levels like B3LYP/6-31G*. researchgate.net Such calculations yield optimized geometric structures and vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net

The electronic properties are further elucidated through analyses of charge distribution. Natural Bond Orbital (NBO) analysis and Mulliken charge distribution can reveal how the fluorine substitution affects the electron density across the molecule, particularly in its vicinity. researchgate.net The potential energy surface (PES) scan is another valuable technique used to identify the most stable conformers by examining the energy changes associated with the rotation of functional groups, such as the aldehyde or hydroxyl groups in similar structures. researchgate.net These computational approaches help in understanding the molecule's reactivity and the nature of potential intermolecular interactions, such as hydrogen bonding. researchgate.net

| Computational Method | Parameter Calculated | Insight Provided |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Frequency Calculations | Vibrational Frequencies (IR/Raman) | Aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |

| NBO/Mulliken Analysis | Atomic Charges and Electron Distribution | Reveals the electronic effect of substituents (e.g., fluorine) on the aromatic ring and functional groups. researchgate.net |

| Potential Energy Surface (PES) Scan | Conformational Energy Profile | Identifies the most stable rotational isomers (conformers) of the molecule. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a molecule in a static state, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior. These methods are crucial for understanding how this compound behaves in a biological environment, such as in solution.

Research Findings: MD simulations model the movement of atoms in a molecule over time by applying classical mechanics principles. Anharmonicity, or the deviation from simple harmonic motion, in the conformational fluctuations of molecules is a key feature of their functional dynamics. pitt.edu For a molecule like this compound, MD simulations can reveal the flexibility of the hydroxymethyl group, the potential for intramolecular hydrogen bonding, and how the molecule interacts with surrounding solvent molecules (e.g., water).

| Simulation Stage | Objective | Typical Parameters |

|---|---|---|

| System Preparation | Create a realistic simulation environment. | Force Field (e.g., OPLS-AA), Water Model (e.g., TIP3P), Periodic Boundary Box. researchgate.net |

| Energy Minimization | Remove steric clashes and relax the system to a low-energy state. | Steepest descent or conjugate gradient algorithms. |

| Equilibration | Bring the system to the desired temperature and pressure. | NVT (constant volume) and NPT (constant pressure) ensembles. |

| Production Run | Simulate the molecule's trajectory over time to collect data. | Simulation time (nanoseconds to microseconds), time step (femtoseconds). |

| Trajectory Analysis | Analyze the dynamic behavior of the molecule. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), dihedral angles. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is critical for hypothesizing the biological targets of this compound and understanding the basis of its potential activity.

Research Findings: The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level, which allows for the characterization of binding behavior and the prediction of binding affinity. nih.gov The process involves computationally placing the ligand into the binding site of a protein in various conformations and orientations. A scoring function is then used to estimate which pose is the most stable and energetically favorable.

The interaction between a protein and a ligand can be described by several models, including the "lock-and-key," "induced fit," and "conformational selection" mechanisms. nih.gov Docking algorithms can account for receptor flexibility to better simulate these complex interactions. researchgate.net Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are identified and analyzed. For a molecule like this compound, the hydroxyl and hydroxymethyl groups would be expected to act as key hydrogen bond donors and acceptors.

| Interaction Type | Description | Potential Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Phenolic -OH, Hydroxymethyl -OH |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Aromatic (phenyl) ring |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic (phenyl) ring |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (fluorine) as an electrophilic species. | Fluorine atom |

Predictive Modeling for Biological Activity and ADMET

In silico predictive models are used in early-stage drug discovery to forecast the biological activity and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These models use the chemical structure to estimate a molecule's pharmacokinetic and safety profiles.

Research Findings: Predictive modeling can leverage various computational strategies, from property-based rules to complex machine learning algorithms. nih.govresearchgate.net One of the most well-known sets of guidelines is Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound and its likelihood of having good oral bioavailability.

For this compound (C₇H₇FO₂), these properties can be calculated:

Molecular Weight: 142.13 g/mol (well below the 500 Da limit). chemsrc.com

Hydrogen Bond Donors: 2 (phenolic OH, alcohol OH).

Hydrogen Bond Acceptors: 3 (phenolic O, alcohol O, F).

These values fall within the favorable ranges defined by Lipinski's rule. More advanced predictive models employ quantitative structure-activity relationship (QSAR) techniques and machine learning to predict specific ADMET endpoints, such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. These models are trained on large datasets of compounds with known experimental values and can help prioritize candidates for further experimental testing. nih.gov

| ADMET Property | Predicted Profile (General for small phenols) | Rationale |

|---|---|---|

| A bsorption | Likely good oral absorption. | Low molecular weight and compliance with Lipinski's rules suggest good passive diffusion. |

| D istribution | Moderate volume of distribution. | Small size allows for distribution into tissues, but polarity may limit extensive partitioning into fat. |

| M etabolism | Susceptible to Phase I (oxidation) and Phase II (conjugation, e.g., glucuronidation, sulfation) metabolism. | Phenolic and alcohol hydroxyl groups are common sites for metabolic modification. |

| E xcretion | Likely renal excretion after metabolism. | Metabolites are typically more water-soluble and cleared by the kidneys. |

| T oxicity | Requires specific prediction; phenols can exhibit cytotoxicity at high concentrations. | Toxicity predictions rely on complex models that identify toxicophores or predict interactions with off-target proteins. |

Future Prospects and Emerging Research Trajectories for 3 Fluoro 4 Hydroxymethyl Phenol

Novel Synthetic Methodologies and Catalytic Approaches

The advancement of synthetic chemistry is critical for unlocking the full potential of 3-Fluoro-4-(hydroxymethyl)phenol. Current research focuses on developing more efficient, selective, and sustainable methods for its synthesis and functionalization.

One established laboratory-scale synthesis involves the reduction of 2-fluoro-4-hydroxybenzoic acid. This process typically includes the conversion of the benzoic acid to its methyl ester, followed by reduction using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) nih.gov.

Emerging research is exploring more advanced and scalable synthetic routes. Direct Csp²–H functionalization is a powerful strategy that allows for the efficient construction of new carbon-carbon bonds on the phenol (B47542) ring in an atom-economical manner, potentially avoiding the need for protecting groups. rsc.org Methodologies involving transition-metal catalyzed carbene transfer reactions with diazo-compounds are also being investigated for the regio- and chemo-selective alkylation of phenols. rsc.org

Furthermore, late-stage functionalization (LSF) techniques are gaining traction. These methods introduce key chemical groups in the final steps of a synthetic sequence. researchgate.net For instance, the deoxymethylation of phenols mediated by sulfonyl fluoride (B91410) (SO₂F₂) represents a mild and rapid strategy that could be adapted for modifying this compound or its derivatives. researchgate.net

Catalytic approaches are also at the forefront of innovation. The development of heterogeneous catalysts, such as those based on zeolites or phosphomolybdic acid, offers pathways for reactions like acylation or oxidation under more environmentally friendly conditions. rsc.orgacs.org For derivatives, processes involving hydrogenation with chiral catalysts are being used to create specific enantiomers, which is crucial for pharmaceutical applications. google.com Manganese(III) acetate (B1210297) has been shown to catalyze domino processes in related hydroxybenzyl alcohols, initiating reactions like o-quinone methide (o-QM) formation, which could be a potential transformation pathway for this compound. rsc.org

Exploration of New Therapeutic Areas

The structural motifs within this compound make it a valuable scaffold for medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties for drug candidates. acs.org

Currently, derivatives of this compound are being investigated as kinase inhibitors, which are a critical class of drugs for cancer therapy. The hydroxymethyl group provides a convenient handle for further chemical modification and functionalization. For example, a complex pyrazolyl urea (B33335) compound incorporating a 3-(hydroxymethyl)phenyl moiety has been developed and patented for the treatment of hyper-proliferative and angiogenesis-related disorders, including cancer. google.com

The compound also serves as a key intermediate in the synthesis of dual aromatase-sulfatase inhibitors. nih.gov These inhibitors are a focal point in the development of treatments for hormone-dependent breast cancer. The synthesis of a potent inhibitor in this class, 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, utilizes this compound as a starting material. nih.gov

Future research is expected to broaden the therapeutic applications. Given that phenolic compounds are known for their antioxidant and anti-inflammatory properties, derivatives of this compound could be explored for treating conditions associated with oxidative stress and inflammation. mdpi.comnih.gov Its structural similarity to naturally occurring phenols also makes it a candidate for studies involving enzyme inhibition and receptor binding, potentially leading to the discovery of novel antimicrobial or neuroprotective agents. nih.gov

Integration with Advanced Materials Science and Nanotechnology

The unique physicochemical properties of this compound and its derivatives are paving the way for their use in materials science and nanotechnology. Phenolic compounds, in general, are recognized as valuable building blocks for creating functional materials. mdpi.com

In the realm of advanced coatings, fluorinated compounds are of particular interest. Trifluoromethyl analogs of 4-Fluoro-3-(hydroxymethyl)phenol have been noted for their superior thermal stability, suggesting potential applications in high-temperature coatings. The reactivity of the hydroxymethyl group allows it to participate in polymerization and crosslinking reactions, making it a useful component in the formulation of specialty phenolic resins.

A burgeoning field is "Phenolic-Enabled Nanotechnology" (PEN), which leverages the versatile reactivity and biocompatibility of phenolic compounds for biomedical applications. nih.gov Phenolics can coordinate with metal ions and metal oxides, or interact with polymers and carbon materials, to form functional nanoparticles. nih.gov These nanoparticles can be engineered for a variety of uses, including:

Drug Delivery: Creating nano-drug delivery systems (nano-DDS) that can improve the circulation time of drugs and cross biological barriers like the blood-brain barrier for treating central nervous system (CNS) diseases. nih.gov

Biosensing: Developing electrochemical biosensors with enhanced sensitivity and electrocatalytic properties for detecting various analytes. researchgate.net

Bioimaging and Theranostics: Assembling nanostructures with unique properties for combined diagnostic and therapeutic applications. nih.govnih.gov

The self-assembly of phenolic compounds with metal ions or other molecules is a key strategy in PEN. nih.gov This allows for the design of core-shell particles, hollow capsules, and other nano-architectures with tailored surface chemistry and electronic properties, opening up new avenues for the application of this compound in creating sophisticated, functional nanomaterials. nih.gov

Interdisciplinary Research Collaborations and Translational Applications

The future development and application of this compound will heavily rely on collaborations across multiple scientific disciplines. The journey from a laboratory chemical to a market-ready product necessitates a synergistic approach.

Pharmaceutical Development: The exploration of new therapeutic agents based on this compound requires close collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and clinical researchers. The synthesis of complex derivatives for kinase inhibitors or dual-action inhibitors is a clear example of this interdisciplinary effort. nih.govgoogle.com The translation of these findings into new cancer therapies or treatments for other diseases is a primary goal.

Biomedical Engineering and Nanomedicine: The integration of this compound into advanced materials for biomedical applications is inherently interdisciplinary. It brings together materials scientists, chemical engineers, nanotechnologists, and biomedical researchers. The development of PEN-based drug delivery systems for CNS diseases, for instance, requires expertise in nanoparticle formulation, surface functionalization, and in vivo evaluation. nih.govnih.gov

Materials Science and Industry: Translating the potential of this compound into industrial products, such as high-performance coatings or advanced polymers, will require partnerships between academic researchers and industrial chemists and engineers. These collaborations will be essential for scaling up synthesis, optimizing material properties, and developing manufacturing processes.

The overarching goal of this research is the translational application of fundamental scientific discoveries. Whether it is a new life-saving drug, a sensitive diagnostic tool, or a durable industrial material, the future prospects of this compound are intrinsically linked to the ability of researchers from diverse fields to collaborate and translate their findings into practical solutions.

常见问题

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(hydroxymethyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydroxymethylation of fluorophenol derivatives. A typical approach involves reacting phenol analogs with formaldehyde under controlled pH and temperature. For example, in phenol-formaldehyde resin synthesis, hydroxymethyl groups are introduced via electrophilic aromatic substitution under alkaline conditions . Key factors include:

- Catalyst selection : Sodium hydroxide or amines (e.g., hexamethylenetetramine) to control crosslinking.

- Formaldehyde-to-phenol ratio : Excess formaldehyde promotes hydroxymethylation but risks over-condensation.

- Temperature : Mild conditions (60–90°C) favor hydroxymethylation, while higher temperatures accelerate polymerization.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR distinguish the hydroxymethyl (-CHOH) and fluorine substituents. NMR confirms aromatic substitution patterns .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in condensation reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. This steric and electronic influence can be studied via:

- Kinetic isotope effects (KIEs) : To probe transition states in substitution reactions.

- Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies for fluorinated vs. non-fluorinated analogs .

Q. What experimental designs are recommended to assess the stability of the hydroxymethyl group under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated aging tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.

- Kinetic analysis : Monitor degradation via HPLC or GC-MS to quantify residual hydroxymethyl content over time.

- pH-dependent studies : Hydroxymethyl groups are prone to hydrolysis under acidic conditions; buffer solutions (pH 2–10) can identify optimal storage parameters .

Q. How can competing reaction pathways (e.g., self-condensation vs. crosslinking) be controlled during resin synthesis?

- Methodological Answer :

- Stoichiometric control : Limit formaldehyde to prevent over-substitution.

- Blocking agents : Use temporary protecting groups (e.g., acetyl) for the hydroxymethyl group to suppress premature crosslinking.

- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks the disappearance of formaldehyde and hydroxymethyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。